(Chloroacetoxy)triphenylstannane

Description

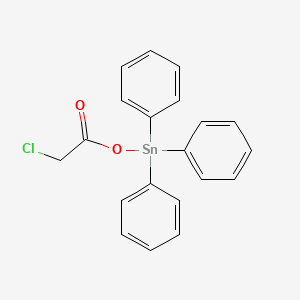

(Chloroacetoxy)triphenylstannane (CAS 7094-94-2), also known as triphenyltin chloroacetate, is an organotin compound with the molecular formula C₂₀H₁₇ClO₂Sn and an approximate molecular weight of 443.5 g/mol (calculated from constituent atomic weights). Structurally, it consists of a tin atom bonded to three phenyl groups and a chloroacetoxy group (ClCH₂COO⁻). This compound is classified as a biocide, widely used in agricultural and industrial settings for its antifungal and antifouling properties . Its regulatory status is stringent; for instance, it is restricted to a concentration limit of 0.1% in products due to its environmental and toxicological hazards .

Synthesis of this compound typically involves nucleophilic substitution reactions. For example, labile precursors like tosylated triphenylstannane can undergo substitution with chloroacetate groups under controlled conditions, yielding the target compound in good yields . Computational studies, such as DFT optimizations, have been employed to predict its solid-state properties and hypercoordination behavior, revealing solvent-dependent Sn-O bond distances .

Properties

CAS No. |

7094-94-2 |

|---|---|

Molecular Formula |

C20H17ClO2Sn |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

triphenylstannyl 2-chloroacetate |

InChI |

InChI=1S/3C6H5.C2H3ClO2.Sn/c3*1-2-4-6-5-3-1;3-1-2(4)5;/h3*1-5H;1H2,(H,4,5);/q;;;;+1/p-1 |

InChI Key |

XOFYGTPELGZPLY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Chloroacetoxy)triphenylstannane can be synthesized through the reaction of triphenylstannane with chloroacetic acid in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Ph3SnH+ClCH2COOH→Ph3SnOCOCH2Cl+H2

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(Chloroacetoxy)triphenylstannane undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroacetoxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.

Oxidation Reactions: The compound can be oxidized to form triphenyltin oxide and other oxidation products.

Reduction Reactions: Reduction of this compound can yield triphenylstannane and other reduced species.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Various organotin compounds with different functional groups.

Oxidation Reactions: Triphenyltin oxide and other oxidized derivatives.

Reduction Reactions: Triphenylstannane and other reduced species.

Scientific Research Applications

(Chloroacetoxy)triphenylstannane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various organotin compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in medicinal chemistry and drug development.

Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of (chloroacetoxy)triphenylstannane involves its interaction with nucleophiles and electrophiles in chemical reactions. The chloroacetoxy group acts as a leaving group, facilitating substitution reactions. The compound can also undergo oxidation and reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (chloroacetoxy)triphenylstannane with structurally or functionally related organotin compounds:

Key Differences and Research Findings:

Functional Group Reactivity :

- The chloroacetoxy group in this compound enhances electrophilicity compared to the acetoxy group in (acetyloxy)triphenylstannane, making it more reactive in nucleophilic environments. This reactivity is critical for its biocidal activity .

- Triphenyltin chloride lacks an oxygen-containing ligand, leading to higher volatility and environmental persistence, which exacerbates its ecological toxicity .

Applications :

- (Acetyloxy)triphenylstannane (Fentin Acetate) is primarily used as a fungicide in crop protection, whereas This compound finds broader industrial use due to its stability in aqueous systems .

- Triphenylstannane serves as a precursor in synthesizing hypercoordinated tin compounds, as demonstrated in DFT studies where solvent models (e.g., PCM) significantly alter Sn-O bond lengths .

Toxicity and Regulation :

- Both (chloroacetoxy)- and (acetyloxy)triphenylstannane are classified as biocides but differ in acute toxicity profiles. The chloroacetoxy derivative’s higher lipophilicity increases bioaccumulation risks, necessitating stricter concentration limits .

- Triphenyltin chloride is banned in many jurisdictions due to endocrine-disrupting effects, highlighting the regulatory preference for less persistent analogs like the acetoxy and chloroacetoxy derivatives .

Synthetic Flexibility :

- Substitution reactions on triphenylstannane precursors (e.g., replacing tosyl groups with chloroacetoxy) are pH-sensitive and require precise stoichiometry to avoid byproducts . Computational modeling aids in optimizing these reactions for industrial-scale production .

Biological Activity

(Chloroacetoxy)triphenylstannane is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of organotin compounds, characterized by the presence of a tin atom bonded to three phenyl groups and a chloroacetoxy group. Its chemical formula is CHClOSn, and it exhibits unique properties that contribute to its biological activity.

Research indicates that organotin compounds can interact with biological systems through several mechanisms:

- Estrogenic Activity : Some studies have shown that derivatives of triphenylstannane exhibit estrogenic activity, which may influence cell proliferation in hormone-sensitive cancers. For instance, compounds similar to this compound have been tested for their ability to bind estrogen receptors (ER), demonstrating varying degrees of agonistic and antagonistic effects on ER-mediated pathways .

- Antiproliferative Effects : In vitro studies have reported that this compound can inhibit the growth of cancer cell lines. The compound's antiproliferative activity was assessed using the National Cancer Institute's 60 cell line panel, revealing significant growth inhibition in several lines, particularly those related to breast cancer .

Case Studies

- Cell Line Studies : A study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cell lines. The compound exhibited a mean GI50 (the concentration required to inhibit 50% of cell growth) of approximately 1.05 μM for MCF-7 cells, indicating potent antiproliferative activity .

- In Vivo Studies : In ovariectomized rat models, the compound demonstrated estrogenic effects without significant increase in uterine weight, suggesting selective action on target tissues .

Biological Activity Table

| Activity | Cell Line/Model | GI50 (μM) | Notes |

|---|---|---|---|

| Estrogenic Activity | MCF-7 | 1.05 | Agonistic effect on estrogen receptors |

| Antiproliferative Activity | NCI 60 Cell Line Panel | 3.67 | Significant growth inhibition across multiple lines |

| In Vivo Estrogenic Effects | Ovariectomized Rat Model | N/A | No increase in uterine weight |

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Organotin compounds are known for their potential toxicity, particularly in high doses. A case study highlighted severe health impacts from exposure to related compounds, including neurological damage and heart failure due to chloroacetyl chloride exposure . These findings underscore the need for careful evaluation of safety profiles in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.